molecular formula C17H16N2O2 B4717570 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B4717570
M. Wt: 280.32 g/mol
InChI Key: PDLUCEIKFHAKKW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines This compound features a quinoxaline ring system substituted with a 3,4-dimethylbenzoyl group at the 4-position and a carbonyl group at the 2-position

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs or pesticides . Without specific studies on this compound, it’s difficult to provide information on its mechanism of action.

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment . Again, without specific studies or information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be studied as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the 3,4-Dimethylbenzoyl Group: The 3,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired tetrahydroquinoxalin-2-one structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylbenzoyl)quinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring.

    3,4-Dimethylbenzoic Acid: Shares the 3,4-dimethylbenzoyl group but lacks the quinoxaline ring.

Uniqueness

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of its quinoxaline ring and 3,4-dimethylbenzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLUCEIKFHAKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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